ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridazine ring fused with a pyridine ring, connected via a sulfanyl group to an acetamido benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones.
Sulfanyl Group Addition: The sulfanyl group is added through a nucleophilic substitution reaction involving thiols.
Acetamido Benzoate Formation: The final step involves the acylation of the intermediate compound with ethyl chloroformate and subsequent esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings allow it to bind to enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The acetamido benzoate moiety enhances its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can be compared with other pyridazine and pyridine derivatives:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share similar structural features but differ in their pharmacological activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid and its derivatives have different functional groups, leading to varied biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 2-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-5-3-4-6-17(15)22-18(25)13-28-19-8-7-16(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOPHZROQCFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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